

Application Notes and Protocols for In Vivo Studies with LY3130481 (CERC-611)

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Compound of Interest					
Compound Name:	LY3130481				
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with **LY3130481** (also known as CERC-611), a selective antagonist of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) y-8 subunit.

Introduction

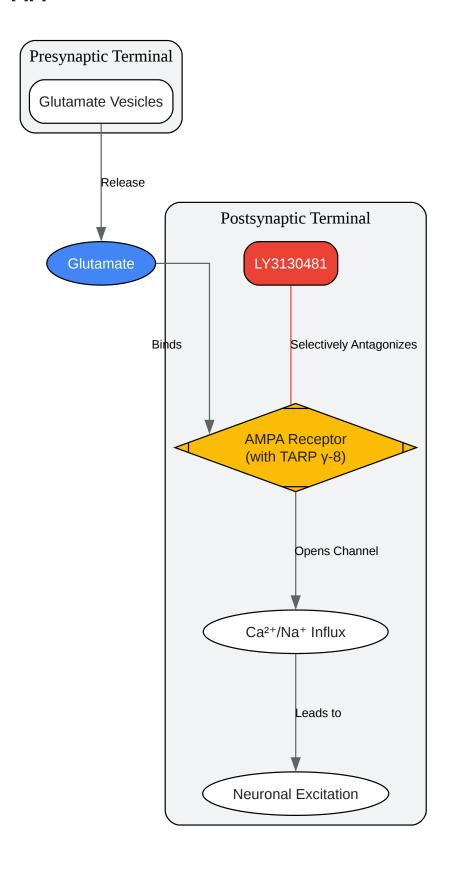
LY3130481 is a novel anticonvulsant agent that exhibits a unique mechanism of action by selectively targeting AMPA receptors associated with the TARP γ-8 auxiliary subunit.[1][2][3] This subunit is predominantly expressed in forebrain regions, including the hippocampus, which is critically involved in seizure generation and propagation.[4][5] This targeted approach allows for potent anticonvulsant effects while minimizing the motor side effects, such as ataxia and sedation, that are commonly associated with non-selective AMPA receptor antagonists.[6] [7] These notes are intended to guide researchers in designing and executing preclinical in vivo studies to evaluate the efficacy and pharmacological profile of **LY3130481**.

Mechanism of Action Signaling Pathway

LY3130481 acts as a negative allosteric modulator of AMPA receptors that are complexed with the TARP γ -8 protein. By binding to a site on the TARP γ -8 subunit, it reduces the channel's response to glutamate, thereby dampening excessive excitatory neurotransmission that can lead to seizures. The selectivity for TARP γ -8-containing AMPA receptors, which are enriched in



the forebrain, over TARP y-2-containing receptors in the cerebellum is the key to its improved side-effect profile.[3][6]





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Figure 1: Mechanism of action of LY3130481.

Quantitative Data Summary

The following tables summarize the anticonvulsant efficacy of **LY3130481** in various preclinical rodent models of epilepsy.

Table 1: Anticonvulsant Activity of LY3130481 in Acute Seizure Models in Mice

Seizure Model	Strain	Administration Route	ED50 (mg/kg)	95% Confidence Interval
Maximal Electroshock (MES)	CD-1	Oral	10.3	7.9 - 13.4
Subcutaneous Pentylenetetrazol e (scPTZ)	CD-1	Oral	3.2	2.5 - 4.1
6-Hz Psychomotor Seizure	CF-1	Oral	1.8	1.2 - 2.7
Audiogenic Seizure	Frings	Oral	5.6	4.1 - 7.7

Table 2: Anticonvulsant Activity of LY3130481 in Chronic and Genetic Seizure Models



Seizure Model	Species	Administration Route	Effective Dose (mg/kg)	Endpoint
Amygdala Kindled Seizures	Rat	Oral	10	Reduction in seizure severity and duration
Corneal Kindled Seizures	Mouse	Oral	10	Reduction in seizure score
GAERS (Genetic Absence Epilepsy)	Rat	Oral	30	Reduction in spike-wave discharges

Experimental Protocols

General Preparation and Administration of LY3130481

Vehicle Preparation: For oral administration, **LY3130481** can be suspended in a vehicle consisting of 1% carboxymethylcellulose (CMC), 0.25% Tween 80, and 0.05% antifoam in distilled water. The suspension should be prepared fresh daily and sonicated to ensure homogeneity.

Administration: Administer **LY3130481** via oral gavage (p.o.) at a volume of 5-10 ml/kg body weight for rats and 10 ml/kg for mice. For intraperitoneal (i.p.) injections, dissolve **LY3130481** in a suitable vehicle such as 20% hydroxypropyl-beta-cyclodextrin in saline.

Protocol 1: Maximal Electroshock (MES) Seizure Model in Mice

Objective: To assess the efficacy of LY3130481 in a model of generalized tonic-clonic seizures.

Materials:

- Male CD-1 mice (20-25 g)
- LY3130481
- Oral gavage needles



- Electroconvulsive shock apparatus
- Corneal electrodes
- 0.9% saline solution

Procedure:

- Fast mice for 3-4 hours prior to dosing.
- Administer LY3130481 or vehicle orally at various doses.
- At the time of peak drug effect (e.g., 60 minutes post-administration), apply a drop of saline to the eyes to ensure good electrical contact.
- Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
- Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
- Protection is defined as the absence of the tonic hindlimb extension.
- Calculate the ED50 value using probit analysis.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model in Mice

Objective: To evaluate the efficacy of **LY3130481** against clonic seizures induced by a chemical convulsant.

Materials:

- Male CD-1 mice (18-22 g)
- LY3130481
- Pentylenetetrazole (PTZ)



- Oral gavage needles
- Syringes and needles for subcutaneous injection

Procedure:

- Administer LY3130481 or vehicle orally.
- At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
- Immediately after PTZ injection, place the mice in individual observation chambers.
- Observe the mice for 30 minutes for the occurrence of clonic seizures (characterized by clonus of the limbs, trunk, or head lasting for at least 5 seconds).
- Record the number of animals in each group that are protected from clonic seizures.
- Calculate the ED50 value.

Protocol 3: Amygdala Kindling Model in Rats

Objective: To assess the effect of **LY3130481** on focal seizures that generalize, a model of temporal lobe epilepsy.

Materials:

- Male Wistar rats (250-300 g)
- Stereotaxic apparatus
- · Bipolar stimulating and recording electrodes
- Constant current stimulator
- EEG recording system
- LY3130481

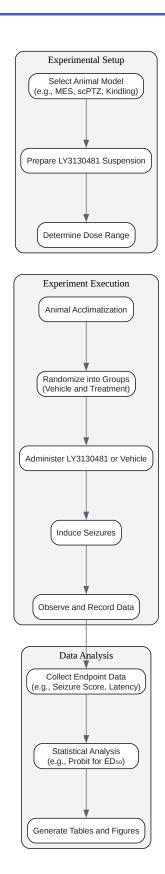


Procedure:

- Surgery: Anesthetize rats and stereotaxically implant a bipolar electrode into the basolateral amygdala. Allow for a one-week recovery period.
- Kindling: Stimulate the amygdala once daily with a suprathreshold electrical stimulus (e.g., 1-second train of 60 Hz, 1 msec biphasic square wave pulses) until at least 10 consecutive stable Stage 5 seizures (generalized tonic-clonic seizures) are elicited according to Racine's scale.
- Drug Testing: Once animals are fully kindled, administer LY3130481 or vehicle orally.
- At the time of peak drug effect, deliver the kindling stimulation.
- Record the seizure severity score, seizure duration, and afterdischarge duration.
- A washout period of at least 3 days should be allowed between drug tests in a crossover design.

Experimental Workflow Diagram





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Figure 2: General workflow for in vivo anticonvulsant studies.



Conclusion

LY3130481 represents a promising therapeutic agent for epilepsy with a novel mechanism of action that confers a significant advantage in terms of its side-effect profile. The protocols outlined in these application notes provide a framework for the in vivo evaluation of **LY3130481** and other TARP γ-8 selective AMPA receptor antagonists. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to further characterize the therapeutic potential of this class of compounds.

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